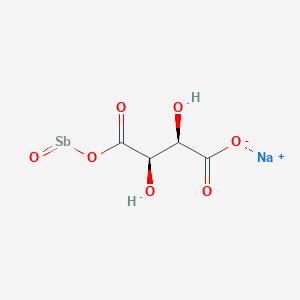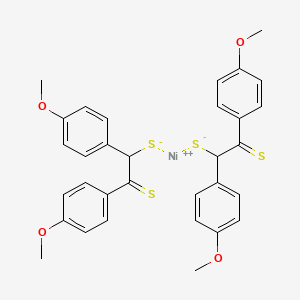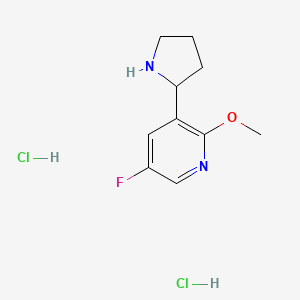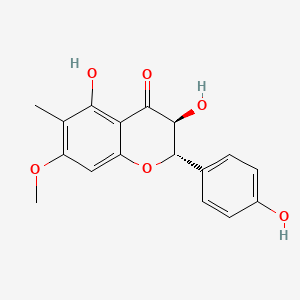
4'-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is a deuterated analog of 4’-Methyl-alpha-pyrrolidinobutyrophenone, meaning it contains deuterium atoms instead of hydrogen atoms. It is often used in scientific research, particularly in the fields of chemistry and pharmacology, to study the metabolism and effects of synthetic cathinones .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride typically involves the reaction of 4’-Methylpropiophenone with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the pyrrolidinyl group. The deuterated version is synthesized by using deuterated reagents, ensuring the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), is common to verify the compound’s structure and purity .
化学反応の分析
Types of Reactions
4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cathinones.
Biology: Researchers use this compound to investigate its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is studied for its potential therapeutic applications and its effects on the central nervous system.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and prolonged effects. The compound’s molecular targets include transporters and receptors involved in neurotransmitter regulation .
類似化合物との比較
4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride is similar to other synthetic cathinones, such as:
Pyrovalerone: A stimulant with a longer carbon chain, making it more potent.
Methcathinone: Known for its strong stimulant effects but with a different chemical structure.
Mephedrone: A popular synthetic cathinone with similar stimulant properties but different pharmacokinetics
The uniqueness of 4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride lies in its deuterated nature, which makes it particularly useful in metabolic studies and analytical applications .
特性
分子式 |
C15H22ClNO |
|---|---|
分子量 |
275.84 g/mol |
IUPAC名 |
1-(4-methylphenyl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-3-14(16-10-4-5-11-16)15(17)13-8-6-12(2)7-9-13;/h6-9,14H,3-5,10-11H2,1-2H3;1H/i4D2,5D2,10D2,11D2; |
InChIキー |
KGZQAHAZFKZPTL-FNVMJRNMSA-N |
異性体SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C(CC)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H].Cl |
正規SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)


![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)



![2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid](/img/structure/B13834033.png)
![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)




